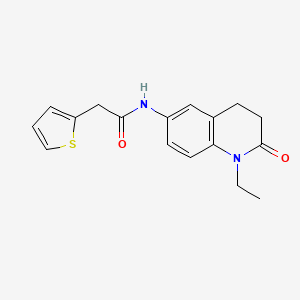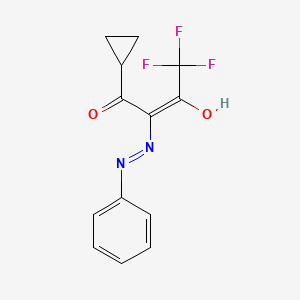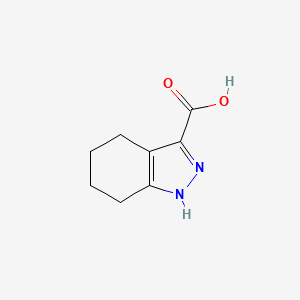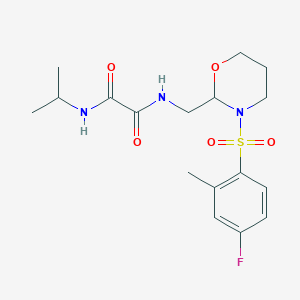
4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one, also known as BCMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Chemical Transformations
Studies have shown the versatility of this compound in synthetic chemistry, where it serves as a precursor for various benzimidazole derivatives with potential biological activities. For instance, Mickevičienė et al. (2014) and Vaickelionienė et al. (2012) explored its utility in synthesizing mono- and disubstituted benzimidazoles through reactions like alkaline hydrolysis and alkylation, yielding compounds with varied substituents and potential for further chemical transformations (Mickevičienė, Voskienė, & Mickevičius, 2014) (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012). These reactions highlight the compound's adaptability in producing a range of derivatives for further study and application.
Potential Biological Activities
Several studies have demonstrated the biological potential of derivatives synthesized from this compound. Notably, the synthesis and evaluation of benzimidazole derivatives for antibacterial and antioxidant activities have been a significant area of research. For example, Tumosienė et al. (2018) synthesized functionalized benzimidazole derivatives exhibiting high antibacterial activity against various pathogens, such as Staphylococcus aureus and Escherichia coli, as well as notable antioxidant properties (Tumosienė, Peleckis, Jonuškienė, Vaickelionienė, Kantminienė, Šiugždaitė, Beresnevičius, & Mickevičius, 2018). These findings underscore the compound's relevance in developing new antibacterial and antioxidant agents.
Moreover, derivatives of 4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one have shown promise in anticancer research. Zhao et al. (2015) reported on Zn(II) complexes with benzimidazole-based derivatives displaying cytotoxic properties against various carcinoma cells, offering insights into potential anticancer applications (Zhao, Guo, Hu, Yu, Zhi, & Zhang, 2015).
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-11-13(19)5-4-8-16(11)22-10-12(9-17(22)23)18-20-14-6-2-3-7-15(14)21-18/h2-8,12H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSRPXRULVBPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)




![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)
![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)



![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)
![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)
